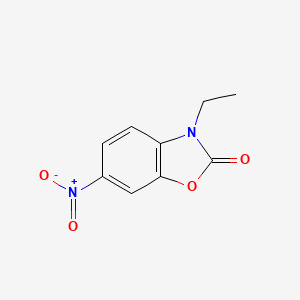

3-Ethyl-6-nitro-1,3-benzoxazol-2-one

Descripción

3-Ethyl-6-nitro-1,3-benzoxazol-2-one (CAS: 32418-07-8) is a benzoxazole derivative characterized by an ethyl group at the 3-position and a nitro (-NO₂) substituent at the 6-position of the heterocyclic ring. It is commercially available with a purity of 96% , though its production status is listed as discontinued in some catalogs .

Propiedades

IUPAC Name |

3-ethyl-6-nitro-1,3-benzoxazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O4/c1-2-10-7-4-3-6(11(13)14)5-8(7)15-9(10)12/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KASMUJRVIWHUJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)[N+](=O)[O-])OC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Ethyl-6-nitro-1,3-benzoxazol-2-one typically involves the nitration of 3-ethylbenzoxazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually performed at low temperatures to prevent over-nitration and to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods:

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 3-Ethyl-6-nitro-1,3-benzoxazol-2-one can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include hydrogen gas (H2) with a catalyst, tin(II) chloride (SnCl2), and iron powder (Fe) with hydrochloric acid (HCl).

Major Products Formed:

Oxidation: Formation of nitroso derivatives or other higher oxidation state compounds.

Reduction: Formation of 3-ethyl-6-amino-1,3-benzoxazol-2-one.

Substitution: Formation of various substituted benzoxazole derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Chemistry:

3-Ethyl-6-nitro-1,3-benzoxazol-2-one is used as an intermediate in the synthesis of more complex organic molecules.

Biology:

In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown activity against various bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents .

Medicine:

The compound is being investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery. Its ability to interact with specific biological targets makes it a promising candidate for the development of new pharmaceuticals .

Industry:

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for use in the manufacture of dyes, pigments, and other high-value products .

Mecanismo De Acción

The mechanism of action of 3-Ethyl-6-nitro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets in biological systems. The nitro group in the compound can undergo reduction to form reactive intermediates, which can interact with cellular components such as proteins and nucleic acids. These interactions can lead to the inhibition of key biological processes, resulting in antimicrobial or therapeutic effects .

Comparación Con Compuestos Similares

Key Research Findings

Synthetic Efficiency :

- The synthesis of 6-benzoyl-2,3-dihydro-1,3-benzoxazol-2-one via polyphosphoric acid (PPA)-mediated Friedel-Crafts acylation achieves an 85% yield, though handling viscous PPA poses challenges . In contrast, 3-Ethyl-6-nitro-1,3-benzoxazol-2-one’s commercial availability suggests optimized industrial-scale production .

- Reduction of the 6-benzoyl group to benzyl (using Et₃SiH/TFA) yields 67%, highlighting the influence of substituent reactivity on synthetic outcomes .

Substituent Effects on Bioactivity: The hydroxy and chloro groups in 5-chloro-6-hydroxy-3H-1,3-benzoxazol-2-one enhance polarity and hydrogen bonding, improving aqueous solubility and antimicrobial efficacy . Benzoxazolones with 6-position acyl or propenoyl groups (e.g., 6-[(E)-3-phenyl-2-propenoyl] derivatives) exhibit selectivity as CB2 receptor ligands or FAAH inhibitors, suggesting that the nitro group in this compound may modulate similar targets .

The nitro group’s electron-withdrawing nature may reduce solubility in polar solvents compared to electron-donating groups like hydroxy or benzoyl .

Actividad Biológica

3-Ethyl-6-nitro-1,3-benzoxazol-2-one is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

The synthesis of this compound typically involves the nitration of 3-ethylbenzoxazole using a mixture of concentrated nitric and sulfuric acids. This reaction is performed under controlled temperatures to ensure selective nitration at the desired position without over-nitration. The compound has distinct chemical properties due to the presence of both an ethyl group and a nitro group, which contribute to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial and fungal strains. In vitro studies have demonstrated its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) suggesting potential as a lead compound for new antimicrobial agents .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Bacillus subtilis | 8 |

Anticancer Activity

In addition to antimicrobial effects, this compound has shown cytotoxic effects against various cancer cell lines. Studies have reported that it can induce apoptosis in breast cancer cells (e.g., MCF-7, MDA-MB-231) and lung cancer cells (e.g., A549), suggesting its potential as an anticancer agent . The mechanisms involve the disruption of cellular processes crucial for cancer cell survival.

The mechanism of action of this compound is primarily attributed to the reduction of the nitro group, leading to the formation of reactive intermediates that can interact with cellular components such as proteins and nucleic acids. This interaction may inhibit key biological processes, resulting in antimicrobial or anticancer effects.

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of various benzoxazole derivatives, including this compound. The results indicated significant inhibition of biofilm formation in Pseudomonas aeruginosa, which is critical in treating chronic infections .

- Cytotoxicity Assessment : Another investigation assessed the cytotoxicity of this compound against multiple cancer cell lines. The findings revealed that it effectively reduced cell viability in a dose-dependent manner, particularly in hormone-resistant breast cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.